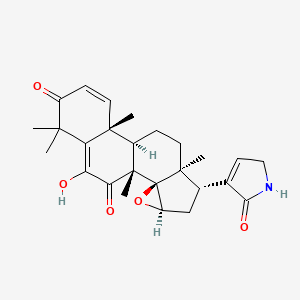

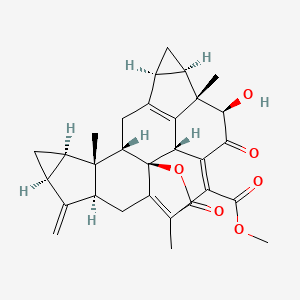

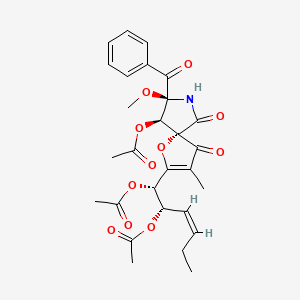

Shizukaol A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Shizukaol A is a sesquiterpene dimer that can be isolated from Chloranthus japonicas . It is used for research purposes only .

Synthesis Analysis

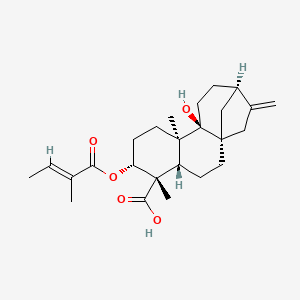

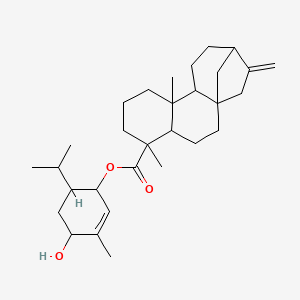

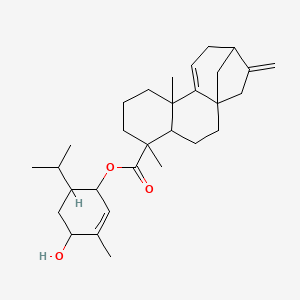

The total syntheses of Shizukaol A are achieved via a modified biomimetic Diels-Alder reaction . The common crucial biomimetic diene and ethylene species are obtained through either a highly Z-selective olefination of α-siloxy ketone with ynolate anions or an intramolecular Horner-Wadsworth-Emmons olefination from commercially available Wieland-Miescher ketone .Molecular Structure Analysis

Shizukaol A has a molecular formula of C31H34O6 and a molecular weight of 503.00 . It possesses a common heptacyclic framework containing more than ten contiguous stereocenters .Chemical Reactions Analysis

The total syntheses of Shizukaol A involve a modified biomimetic Diels-Alder reaction . The crucial biomimetic diene and ethylene species are obtained through a highly Z-selective olefination of α-siloxy ketone with ynolate anions or an intramolecular Horner-Wadsworth-Emmons olefination .Physical And Chemical Properties Analysis

Shizukaol A is a solid substance . It has a molecular formula of C31H34O6 and a molecular weight of 503.00 .科学的研究の応用

Anti-Inflammatory Effects : Shizukaol B exhibits anti-inflammatory effects in LPS-activated microglia by modulating the JNK-AP-1 signaling pathway (Pan et al., 2017). Shizukaol A also exerts an anti-inflammatory effect by regulating the HMGB1/Nrf2/HO-1 pathway, suggesting its potential as a therapeutic candidate for inflammatory diseases (Tang et al., 2021).

Anticancer Properties : Shizukaol D has been found to inhibit the growth of liver cancer cells by modulating the Wnt signaling pathway, suggesting its potential as a cancer treatment (LiSha Tang et al., 2016).

Antifungal Activities : Compounds such as shizukaols C and F isolated from Chloranthus japonicus have shown potent antifungal activities against various plant pathogenic fungi, indicating their potential as antifungal agents (Kang et al., 2017).

Antiviral Effects : Shizukaol F has been identified as a new structural type inhibitor of HIV-1 reverse transcriptase RNase H, suggesting its potential in HIV treatment (Yang et al., 2012).

Modulation of Glucose Metabolism : Shizukaol F activates AMP-activated protein kinase and modulates glucose metabolism, highlighting its potential value in treating metabolic syndrome (Hu et al., 2017).

Immunosuppressive Activity : Shizukaol B has been observed to exhibit immunosuppressive activity, particularly against B cell proliferation, suggesting its potential in immunotherapy (Kwon et al., 2011).

Chemical Synthesis : Studies on the total syntheses of shizukaols, such as A and E, provide avenues for exploring their biological functions and potential therapeutic applications (Wu et al., 2018).

作用機序

Safety and Hazards

Shizukaol A is for research use only and not for medicinal, household, or other use . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

methyl (2Z)-2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/b22-13-/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSUZVYXPAKHQW-SFVFYCNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C5C2(C6C7=C(C5)C8CC8C7(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2([C@@H]\6C7=C(C5)[C@H]8C[C@H]8[C@@]7([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ShizukaolA | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)